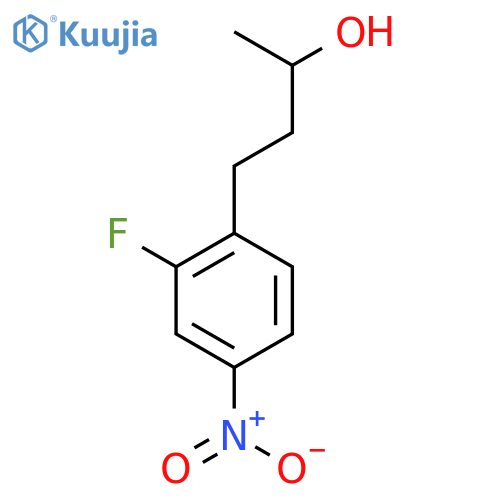Cas no 1859496-02-8 (4-(2-Fluoro-4-nitrophenyl)butan-2-ol)

4-(2-Fluoro-4-nitrophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1859496-02-8
- EN300-1867659
- 4-(2-fluoro-4-nitrophenyl)butan-2-ol
- 4-(2-Fluoro-4-nitrophenyl)butan-2-ol
-
- インチ: 1S/C10H12FNO3/c1-7(13)2-3-8-4-5-9(12(14)15)6-10(8)11/h4-7,13H,2-3H2,1H3
- InChIKey: QGSRLJBBAPSTPC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CCC(C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 213.08012141g/mol
- どういたいしつりょう: 213.08012141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66Ų
4-(2-Fluoro-4-nitrophenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867659-2.5g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-0.5g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-0.1g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-5g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-10g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-0.05g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-0.25g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-1g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1867659-1.0g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1867659-5.0g |
4-(2-fluoro-4-nitrophenyl)butan-2-ol |
1859496-02-8 | 5g |
$3105.0 | 2023-06-03 |
4-(2-Fluoro-4-nitrophenyl)butan-2-ol 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-(2-Fluoro-4-nitrophenyl)butan-2-olに関する追加情報
Comprehensive Overview of 4-(2-Fluoro-4-nitrophenyl)butan-2-ol (CAS No. 1859496-02-8): Properties, Applications, and Industry Insights
4-(2-Fluoro-4-nitrophenyl)butan-2-ol (CAS No. 1859496-02-8) is a fluorinated nitroaromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both fluoro and nitro substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers frequently search for "4-(2-Fluoro-4-nitrophenyl)butan-2-ol synthesis" or "CAS 1859496-02-8 applications," reflecting its growing relevance in drug discovery and material science.
The compound's molecular structure combines a butan-2-ol backbone with a 2-fluoro-4-nitrophenyl group, offering versatility in derivatization. This characteristic aligns with current trends in green chemistry, as scientists explore eco-friendly methods to synthesize such intermediates. Queries like "sustainable synthesis of fluorinated nitro compounds" highlight the demand for innovative approaches to reduce environmental impact while maintaining high yields.
In pharmaceutical contexts, 4-(2-Fluoro-4-nitrophenyl)butan-2-ol serves as a precursor for bioactive molecules targeting kinase inhibitors and anti-inflammatory agents. Its fluorine atom improves metabolic stability—a key consideration in modern drug design. Industry professionals often investigate "fluorine in medicinal chemistry" or "nitrophenyl derivatives in drug development," underscoring the compound's role in addressing challenges like drug resistance and bioavailability.
From an analytical perspective, advanced techniques such as HPLC and NMR spectroscopy are essential for characterizing CAS 1859496-02-8. Recent publications emphasize the need for precise quantification methods, driven by searches for "analytical validation of nitroaromatics." Regulatory compliance, particularly in REACH and GMP frameworks, further elevates the importance of rigorous quality control for this compound.
Emerging applications in electronic materials have also been explored, as the nitro and fluoro groups influence charge transport properties. Startups and academic labs researching "organic semiconductors" or "nitroaromatics in OLEDs" contribute to this interdisciplinary momentum. The compound’s thermal stability and solubility profile make it a candidate for specialized coatings and optoelectronic devices.
Supply chain dynamics for 4-(2-Fluoro-4-nitrophenyl)butan-2-ol reflect broader trends in fine chemical manufacturing. With increasing searches for "custom synthesis services" and "high-purity intermediates," suppliers are adopting continuous flow chemistry to meet demand. Patent analyses reveal a steady rise in filings involving this compound, particularly in bioconjugation and prodrug technologies.
In conclusion, CAS 1859496-02-8 exemplifies the convergence of synthetic innovation and industrial demand. Its multifaceted utility—from pharmaceutical scaffolds to advanced materials—positions it as a compound of enduring scientific and commercial interest. Future research directions may focus on catalytic asymmetric synthesis or AI-driven property prediction, addressing persistent queries like "improving yield in fluorinated compound synthesis."
1859496-02-8 (4-(2-Fluoro-4-nitrophenyl)butan-2-ol) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 2034487-77-7(N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)




